3-Methoxy-9H-carbazole
Overview
Description
3-Methoxy-9H-carbazole is a derivative of the carbazole molecule, which is a nitrogen-containing heterocycle. Carbazole derivatives are of significant interest due to their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of pharmaceuticals and natural products. The methoxy group in the 3-position of the carbazole ring system can influence the electronic properties and reactivity of the molecule, making it a valuable compound for various chemical studies and applications .
Synthesis Analysis
The synthesis of 3-methoxy-9H-carbazole derivatives has been approached through various methodologies. For instance, a highly efficient method for the synthesis of N-methoxycarbazole derivatives, including those with various substituents, has been described using Pd-catalyzed reactions of dibromobiphenyl compounds and methoxyamine . Another approach involves Au-catalyzed cyclization reactions starting from readily available indole derivatives . Additionally, a novel benzannulation strategy employing ring-closing metathesis has been reported for the synthesis of 9-methoxycarbazole-3-carbaldehyde, a naturally occurring derivative . These methods demonstrate the versatility and adaptability of synthetic strategies to access the 3-methoxy-9H-carbazole scaffold .
Molecular Structure Analysis
The molecular structure of 3-methoxy-9H-carbazole derivatives has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. The presence of the methoxy group can influence the electronic distribution within the molecule, affecting its photophysical and electrochemical properties. For example, the introduction of methoxy substituents on the carbazole core has been shown to result in bright photoluminescence and altered HOMO/LUMO energy levels . The molecular properties of these derivatives are also influenced by the position and nature of additional substituents on the phenyl groups .
Chemical Reactions Analysis
The reactivity of 3-methoxy-9H-carbazole derivatives has been explored in various chemical reactions. For example, the cationic photopolymerization of a derivative containing an oxirane group has been studied, revealing insights into the polymerization kinetics and the influence of temperature and oxidizing agents on the reaction . Additionally, the reactivity of 3-methoxy-9H-carbazole has been utilized in the synthesis of heteroannulated carbazoles with potential antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxy-9H-carbazole derivatives are crucial for their applications in organic electronics and other fields. These compounds exhibit a range of thermal, optical, and electrochemical properties, which can be fine-tuned by the substitution pattern. For instance, derivatives with methoxyphenyl substituents have been shown to possess good thermal stability and high hole drift mobility, which are important for their use in electronic devices . The photophysical properties, such as photoluminescence quantum yields and emission spectra, are also significantly affected by the methoxy and other substituents, leading to materials with potential applications in organic light-emitting diodes (OLEDs) .
Scientific Research Applications
1. Synthesis of Carbazole Alkaloids
- Context: Carbazole alkaloids, like 7-methoxy-O-methylmukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, have been synthesized using 3-Methoxy-9H-carbazole derivatives. These compounds are notable for their natural occurrence and potential pharmacological applications.
- Reference: (Ma et al., 2014)
2. Bacterial Biotransformation
- Context: Bacterial transformation of 3-Methoxy-9H-carbazole derivatives has been studied, particularly with Ralstonia sp. strain SBUG 290. This research provides insights into microbial interactions with carbazole derivatives and their potential biotechnological applications.
- Reference: (Waldau et al., 2009)
3. Photoluminescent Materials
- Context: Derivatives of 3-Methoxy-9H-carbazole have been used to create materials with enhanced emission properties, useful in applications like organic light-emitting diodes (OLEDs).
- Reference: (Grybauskaitė-Kaminskienė et al., 2018)
4. Antitumor Activities
- Context: Novel 3-Methoxy-9H-carbazole derivatives have been synthesized and evaluated for their antitumor properties, demonstrating potential as therapeutic agents in cancer treatment.
- Reference: (Jasztold-Howorko et al., 1994)
5. Free Radical Scavengers
- Context: Carbazole derivatives, including those based on 3-Methoxy-9H-carbazole, have been synthesized and tested for their radical scavenging activity, indicating potential applications in antioxidant therapies.
- Reference: (Naik et al., 2010)
6. Solar Cell Applications
- Context: 3-Methoxy-9H-carbazole based compounds have been utilized in the development of hole transporting materials for dye-sensitized solar cells, contributing to advancements in solar energy technology.
- Reference: (Degbia et al., 2014)
Safety And Hazards
The safety information for 3-Methoxy-9H-carbazole indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
properties
IUPAC Name |
3-methoxy-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIQSCKDZYPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334092 | |
Record name | 3-Methoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-9H-carbazole | |
CAS RN |
18992-85-3 | |
Record name | 3-Methoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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